molecular formula C23H26Cl2N2O B605086 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride CAS No. 1185157-59-8

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride

Cat. No.: B605086
CAS No.: 1185157-59-8
M. Wt: 417.4 g/mol
InChI Key: BXGLNXNRKRUYTH-ZKOGBWAVSA-N
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Description

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride, also known as Opaganib, is a selective sphingosine kinase-2 (SK2) inhibitor. This compound has shown potential in anticancer, anti-inflammatory, and antiviral activities. It is particularly noted for its ability to induce autophagic death in oncogenic virus-infected cells and repress tumor growth .

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride is unique compared to other sphingosine kinase inhibitors due to its selectivity for SK2 and its ability to induce autophagic cell death. Similar compounds include:

This compound stands out due to its specific targeting of SK2 and its potential therapeutic applications in oncology and other fields.

Properties

CAS No.

1185157-59-8

Molecular Formula

C23H26Cl2N2O

Molecular Weight

417.4 g/mol

IUPAC Name

(7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride

InChI

InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1

InChI Key

BXGLNXNRKRUYTH-ZKOGBWAVSA-N

Isomeric SMILES

C1[C@H]2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl

SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABC294640 hydrochloride;  ABC294640 HCl;  ABC-294640 HCl;  ABC 294640 HCl;  ABC294640-HCl;  ABC-294640-HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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